2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine
Overview
Description
2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine: is a chemical compound with the molecular formula C6H6ClN3O3 and a molecular weight of 203.58 g/mol It is a derivative of pyrimidine, characterized by the presence of chloro, methoxy, methyl, and nitro functional groups attached to the pyrimidine ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of pyrrolopyridones as potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction pathways and are often implicated in diseases such as cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine typically involves the nitration of 2-Chloro-4-methoxy-6-methylpyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring .
Industrial Production Methods:
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chloro group in 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted pyrimidine derivatives from nucleophilic substitution.
- Amino derivatives from the reduction of the nitro group.
- Hydroxyl derivatives from the oxidation of the methoxy group .
Scientific Research Applications
Chemistry:
2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry:
Comparison with Similar Compounds
- 2-Chloro-4-methoxy-6-methylpyrimidine
- 2-Chloro-4-methyl-5-nitropyrimidine
- 2-Chloro-4-methoxy-5-nitropyrimidine
Comparison:
Compared to its similar compounds, 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine is unique due to the presence of both the methoxy and nitro groups on the pyrimidine ring. This combination of functional groups can influence its reactivity and the types of reactions it can undergo. Additionally, the presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from other pyrimidine derivatives .
Properties
IUPAC Name |
2-chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-4(10(11)12)5(13-2)9-6(7)8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXPMQAFHWYMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517573 | |
Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-99-6 | |
Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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